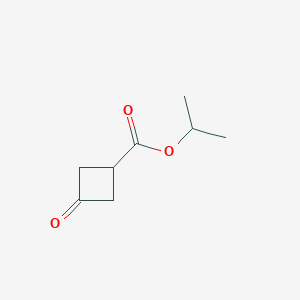

Isopropyl 3-oxocyclobutanecarboxylate

Description

Isopropyl 3-oxocyclobutanecarboxylate is a cyclobutane-derived ester featuring a ketone group at the 3-position of the cyclobutane ring and an isopropyl ester moiety. This compound belongs to a class of strained carbocyclic esters with applications in pharmaceutical and materials science due to its unique reactivity profile.

Properties

IUPAC Name |

propan-2-yl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFKKFJNWCNMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130111-95-4 | |

| Record name | Propan-2-yl-oxocyclobutane carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthetic Route

-

Esterification Reaction :

- Reactants: 3-oxocyclobutanecarboxylic acid and isopropanol.

- Catalyst: Acid catalyst (e.g., sulfuric acid).

- Conditions: Reflux.

-

Reduction Reactions :

- Can convert the compound into corresponding alcohols or other reduced forms.

-

Substitution Reactions :

- Nucleophilic substitution at the ester group can yield various esters or amides .

Scientific Research Applications

Isopropyl 3-oxocyclobutanecarboxylate has several notable applications in scientific research:

Organic Synthesis

It serves as a critical building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural features enable the formation of various derivatives that can be tailored for specific biological activities .

Drug Development

The compound is utilized as a precursor for biologically active molecules, including inhibitors for various enzymes and receptors. For instance, it plays a role in synthesizing arginase inhibitors, which are relevant in treating certain diseases .

Biochemical Assays

In biological research, this compound can act as a reagent in biochemical assays, facilitating the study of enzyme kinetics and metabolic pathways .

Industrial Applications

The compound is employed in the production of polymers and other industrial chemicals, showcasing its versatility beyond laboratory settings .

Case Studies

Case Study 1: Synthesis of Arginase Inhibitors

In a recent study published by MDPI, this compound was used in a multi-step synthesis of arginase inhibitors. The process involved several reactions that highlighted its utility in drug development .

Case Study 2: Application in Polymer Chemistry

Research indicates that derivatives of this compound have been successfully incorporated into polymer matrices, enhancing material properties for industrial applications .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Pharmaceutical intermediates |

| Drug Development | Precursor for biologically active compounds | Arginase inhibitors |

| Biochemical Assays | Reagent for studying enzyme kinetics | Enzyme activity assays |

| Industrial Chemistry | Production of polymers and chemical products | Material enhancement |

Mechanism of Action

The mechanism by which Isopropyl 3-oxocyclobutanecarboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

- Synthetic Yields : Benzyl 3-oxocyclobutanecarboxylate is synthesized in 66% yield using carbonyldiimidazole (CDI) and benzyl alcohol, suggesting efficient activation of the carboxylic acid . Methyl and isopropyl esters likely follow similar pathways but may vary in yield due to alcohol nucleophilicity.

- Spectroscopic Data : Benzyl derivatives exhibit distinct NMR signals (e.g., δ 7.38–7.35 ppm for aromatic protons), whereas methyl and isopropyl esters show aliphatic proton resonances .

Substituent Effects on the Cyclobutane Ring

The table below contrasts substituents at the 3-position of cyclobutane derivatives:

Key Insights:

- Electronic Effects : The 3-oxo group in this compound withdraws electron density, increasing ring strain and reactivity compared to electron-donating groups (e.g., -OH or -NHBoc) .

- Biological Relevance : Fluorinated analogs (e.g., 3,3-difluorocyclobutanamine hydrochloride) exhibit improved bioavailability, making them valuable in medicinal chemistry .

Biological Activity

Isopropyl 3-oxocyclobutanecarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring and an ester functional group. Its molecular formula is with a molar mass of approximately 156.18 g/mol. The compound is moderately soluble in organic solvents but has limited solubility in water, which can influence its bioavailability.

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid derivatives with isopropanol in the presence of acid catalysts. Various synthetic routes have been reported, emphasizing efficiency and yield. For instance, a method utilizing potassium tert-butoxide as a base has been shown to produce high-purity yields with fewer steps, making it suitable for industrial applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further investigation is needed to elucidate the precise pathways involved .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Melanin Biosynthesis Inhibition

One of the most promising biological activities of this compound is its ability to inhibit melanin biosynthesis. Preliminary studies indicate that it may interact with enzymes involved in the melanogenesis pathway, potentially offering therapeutic avenues for skin pigmentation disorders . This property positions it as a candidate for dermatological applications.

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating strong antibacterial properties.

- Anti-inflammatory Research : In a controlled experiment involving human fibroblast cells treated with lipopolysaccharides (LPS), this compound reduced TNF-alpha levels by approximately 30% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| This compound | 766513-48-8 | Exhibits antimicrobial and anti-inflammatory activity |

| 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 12813-09-7 | Known for melanin inhibition and synthesis of pharmaceuticals |

| 6-Oxospiro[3.3]heptane-2-carboxylic acid | 889944-57-4 | Unique spirocyclic structure with potential therapeutic uses |

Preparation Methods

Preparation of 3-oxocyclobutanecarboxylic Acid (Key Precursor)

A patented method describes a three-step synthesis of 3-oxocyclobutanecarboxylic acid with high purity (99–99.2%) and moderate yield (52–68%). The process avoids highly toxic reagents and uses recyclable solvents, making it industrially attractive:

- Step 1: Synthesis of 1,3-dibromo-2-butanone via bromination of acetone in ethanol at room temperature for 10–16 hours.

- Step 2: Formation of 3,3-dicyano-2-cyclobutanone by reacting 1,3-dibromo-2-butanone with malononitrile in the presence of sodium iodide (activator) and tetrabutylammonium bromide (phase transfer catalyst) in DMF at 60–90°C for 16–24 hours.

- Step 3: Hydrolysis and further processing to yield 3-oxocyclobutanecarboxylic acid.

This method offers a safer, more environmentally friendly alternative to older syntheses that involved osmium tetroxide or propadiene.

Esterification to Isopropyl 3-oxocyclobutanecarboxylate

The direct preparation of this compound involves esterification of 3-oxocyclobutanecarboxylic acid with isopropanol, typically catalyzed by an acid such as sulfuric acid. The reaction is conducted under reflux to drive the equilibrium toward ester formation.

| Parameter | Details |

|---|---|

| Reactants | 3-oxocyclobutanecarboxylic acid, isopropanol |

| Catalyst | Sulfuric acid or other acid catalysts |

| Solvent | Isopropanol (also reactant) |

| Temperature | Reflux (~82°C for isopropanol) |

| Reaction Time | Several hours (commonly 3–6 h) |

| Work-up | Removal of water, neutralization, extraction |

This method is analogous to well-documented esterifications of 3-oxocyclobutanecarboxylic acid with other alcohols such as benzyl alcohol, which have been reported with high yields and purity.

Alternative Esterification Techniques

Several alternative esterification methods for related esters (e.g., benzyl 3-oxocyclobutanecarboxylate) provide insight into potential routes for isopropyl ester preparation:

Carbodiimide-Mediated Esterification: Using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and DMAP in dichloromethane at room temperature for 18 hours, high yields (~84%) of esters are obtained. This mild method can be adapted for isopropyl esters to avoid harsh acidic conditions.

Acid-Catalyzed Esterification with Dean-Stark Apparatus: Heating the acid and alcohol with p-toluenesulfonic acid in toluene under Dean-Stark conditions to remove water continuously, achieving yields up to 89%.

Potassium Carbonate-Mediated Alkylation: Although more common for benzyl esters, alkylation of the acid salt with alkyl halides in acetone or DMF under reflux may be less suitable for isopropyl esters due to steric hindrance but remains a potential route.

Summary of Representative Preparation Methods

| Method No. | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid-Catalyzed Esterification | 3-oxocyclobutanecarboxylic acid + isopropanol + H2SO4, reflux | Not explicitly reported | Classical Fischer esterification, straightforward and scalable |

| 2 | Carbodiimide-Mediated Esterification | Acid + isopropanol + EDC + DMAP in DCM, RT, 18 h | ~84 (benzyl ester) | Mild conditions, high yield, adaptable for isopropyl esters |

| 3 | Alkylation of Acid Salt | Acid + K2CO3 + isopropyl bromide in acetone or DMF, reflux | Variable | More common for benzyl esters; steric hindrance may limit use |

Research Findings and Analytical Data

Purity and Characterization: The synthesized esters, including this compound, are characterized by ^1H NMR, MS, and chromatographic purity assessments. For example, benzyl esters show characteristic aromatic signals and methylene protons in NMR, which would be replaced by isopropyl signals (e.g., methyl doublets and methine multiplet) in isopropyl esters.

Yield Optimization: Acid-catalyzed methods benefit from removal of water to drive equilibrium, while carbodiimide methods avoid equilibrium limitations and often give higher yields with fewer side reactions.

Environmental and Safety Considerations: Modern synthetic routes emphasize avoiding toxic reagents such as osmium tetroxide and propadiene and use recyclable solvents like ethanol, DMF, and toluene to minimize environmental impact.

Q & A

Q. What are the optimized synthetic routes for Isopropyl 3-oxocyclobutanecarboxylate, and how can reaction conditions influence yield?

The synthesis typically involves cyclization reactions or functional group modifications of cyclobutane precursors. Key parameters include temperature control (e.g., maintaining 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for inert environments), and catalysts (e.g., Lewis acids for carbonyl activation). Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirms structural integrity (e.g., H NMR for cyclobutane protons and ester group signals; C NMR for carbonyl carbons) .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storage at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Degradation kinetics can be tracked via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What role does this compound play in medicinal chemistry?

The cyclobutane ring’s strained geometry enhances binding affinity in drug candidates. It serves as a scaffold for kinase inhibitors or protease modulators, with the ester group enabling prodrug strategies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

The 3-oxo group acts as an electrophilic site, facilitating nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT) model transition states to predict regioselectivity, while kinetic isotopic effects validate proposed mechanisms .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

- Replicate experiments : Control variables like solvent drying or oxygen exclusion.

- Statistical analysis : Apply ANOVA to compare methods or use Design of Experiments (DoE) to identify critical factors .

- Characterize byproducts : Use LC-MS to detect side reactions (e.g., ester hydrolysis) .

Q. What comparative advantages does this ester offer over tert-butyl or methyl analogs in synthesis?

The isopropyl group balances steric bulk and lipophilicity, improving solubility in organic phases compared to tert-butyl derivatives. Comparative studies using Hammett parameters or logP calculations quantify these effects .

Q. What protocols ensure safe handling of this compound in lab settings?

Q. How can the compound be integrated into multi-step syntheses of complex molecules?

Example workflow:

Q. What statistical approaches are recommended for optimizing catalytic asymmetric syntheses?

- Response Surface Methodology (RSM) : Models interactions between catalyst loading, temperature, and enantiomeric excess (ee).

- Chiral HPLC : Quantifies ee values (>90% target) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.